molecular formula C20H27N3O7S B12178478 methyl (8-{[4-(dimethylsulfamoyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

methyl (8-{[4-(dimethylsulfamoyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B12178478
M. Wt: 453.5 g/mol
InChI Key: PBQAGJKNPXSTOL-UHFFFAOYSA-N
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Description

Methyl (8-{[4-(dimethylsulfamoyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a piperazine ring, a sulfonamide group, and a chromen-2-one core, makes this compound a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (8-{[4-(dimethylsulfamoyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the piperazine ring: The chromen-2-one intermediate is then reacted with piperazine in the presence of a suitable catalyst to form the piperazine-substituted chromen-2-one.

    Sulfonamide formation: The piperazine derivative is treated with dimethylsulfamoyl chloride to introduce the sulfonamide group.

    Esterification: Finally, the compound is esterified with methyl acetate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (8-{[4-(dimethylsulfamoyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the chromen-2-one core can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Methyl (8-{[4-(dimethylsulfamoyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl (8-{[4-(dimethylsulfamoyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Lacks the piperazine and sulfonamide groups.

    4-Hydroxy-2-quinolones: Similar core structure but different functional groups.

    Piperazine derivatives: Contain the piperazine ring but lack the chromen-2-one core.

Uniqueness

Methyl (8-{[4-(dimethylsulfamoyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is unique due to the combination of its functional groups, which confer distinct biological activities and chemical reactivity. The presence of the piperazine ring and sulfonamide group enhances its potential as a therapeutic agent compared to similar compounds.

Properties

Molecular Formula

C20H27N3O7S

Molecular Weight

453.5 g/mol

IUPAC Name

methyl 2-[8-[[4-(dimethylsulfamoyl)piperazin-1-yl]methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H27N3O7S/c1-13-14-5-6-17(24)16(19(14)30-20(26)15(13)11-18(25)29-4)12-22-7-9-23(10-8-22)31(27,28)21(2)3/h5-6,24H,7-12H2,1-4H3

InChI Key

PBQAGJKNPXSTOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)S(=O)(=O)N(C)C)O)CC(=O)OC

Origin of Product

United States

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